3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation and Tuning
One significant application of urea derivatives in scientific research is their role in forming hydrogels with varying physical properties through anion tuning. For instance, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acids at specific pH levels. The rheology and morphology of these gels can be adjusted based on the anion identity, providing a method for customizing the gels' physical attributes. Such hydrogels have implications in drug delivery systems and tissue engineering by facilitating controlled release and providing a scaffold for tissue regeneration (Lloyd & Steed, 2011).
Synthesis of Novel Compounds
Urea derivatives are pivotal in the synthesis of various novel compounds with potential pharmaceutical applications. For example, they have been used to synthesize pyridine and naphthyridine derivatives, which are essential in developing new therapeutic agents. The versatile chemistry of urea derivatives allows for the creation of compounds with unique structures and properties, facilitating the discovery of new drugs and materials (Abdelrazek et al., 2010).
Enhancing Adventitious Rooting
Some urea derivatives exhibit cytokinin-like activity, significantly enhancing adventitious root formation. These synthetic compounds, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), have been used extensively in plant morphogenesis studies. They serve as positive regulators of cell division and differentiation, highlighting their importance in agricultural research for crop improvement and propagation techniques (Ricci & Bertoletti, 2009).
Acetylcholinesterase Inhibition
In the quest for treatments for neurodegenerative diseases, urea derivatives have been explored for their potential as acetylcholinesterase inhibitors. Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has shown that these compounds can inhibit acetylcholinesterase activity, a key target in Alzheimer's disease treatment. By optimizing structural elements, researchers have developed compounds with significant inhibitory activities, shedding light on new avenues for therapeutic intervention (Vidaluc et al., 1995).
Anticancer Activity
Urea derivatives are also being investigated for their anticancer properties. By synthesizing specific urea compounds and evaluating their cytotoxic effects on cancer cell lines, researchers aim to develop new anticancer agents. This research opens up possibilities for creating more effective and targeted cancer therapies, contributing to the ongoing fight against cancer (Gaudreault et al., 1988).
Properties
IUPAC Name |
1-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-18-13-4-5-20-9-11(13)12(17-18)8-16-14(19)15-7-10-3-2-6-21-10/h2-3,6H,4-5,7-9H2,1H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVQERPPHOHFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.